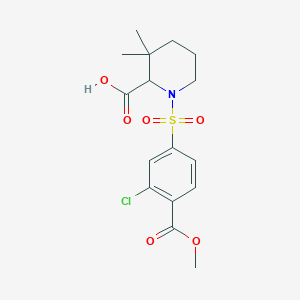![molecular formula C19H22N4O B7428257 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea](/img/structure/B7428257.png)
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a substituted aniline group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The indole derivative is then subjected to a substitution reaction with a suitable halogenated compound to introduce the propyl chain.
Urea Formation: The final step involves the reaction of the substituted indole with N-methylaniline and an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives such as indole-6-carboxylic acid.
Reduction: Formation of reduced derivatives such as 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]amine.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Pharmacology: Studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Used as a probe to study biological processes and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the urea group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea can be compared with other similar compounds, such as:
1-(1H-indol-6-yl)-3-[3-(N-phenylamino)propyl]urea: Similar structure but with a phenyl group instead of a methyl-substituted aniline.
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)ethyl]urea: Similar structure but with an ethyl chain instead of a propyl chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
IUPAC Name |
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-23(17-6-3-2-4-7-17)13-5-11-21-19(24)22-16-9-8-15-10-12-20-18(15)14-16/h2-4,6-10,12,14,20H,5,11,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRBIBXFJGCLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)NC1=CC2=C(C=C1)C=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7428176.png)

![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7428188.png)
![4-[4-[Methyl-(4-methylsulfonylphenyl)sulfamoyl]phenyl]-4-oxobutanoic acid](/img/structure/B7428195.png)
![N-[2-(dimethylamino)phenyl]-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7428201.png)
![4-[(4-Chloro-5-methoxycarbonyl-3-methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7428212.png)
![potassium;(2S,4S)-4-fluoro-1-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B7428217.png)
![5-Chloro-6-[2-(4-chlorophenyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B7428226.png)
![Methyl 4-[(3,5-difluoro-4-hydroxybenzoyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7428233.png)
![1-[4-[3-(Difluoromethoxy)azetidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B7428240.png)
![Methyl 4-[[2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7428259.png)


![N-[2-(2,2-difluoroethylamino)-2-oxoethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7428269.png)
